molecular formula C17H12O2 B177141 4-(Furan-2-yl)phenyl(phenyl)methanone CAS No. 128373-20-6

4-(Furan-2-yl)phenyl(phenyl)methanone

Cat. No.: B177141
CAS No.: 128373-20-6
M. Wt: 248.27 g/mol
InChI Key: TVVNPEMAUBAFKX-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)phenyl(phenyl)methanone is a diarylketone featuring a phenyl group and a 4-(furan-2-yl)phenyl group attached to a carbonyl moiety. Its molecular formula is C₁₇H₁₂O₂ (molecular weight: 256.28 g/mol).

Properties

CAS No.

128373-20-6

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

[4-(furan-2-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C17H12O2/c18-17(14-5-2-1-3-6-14)15-10-8-13(9-11-15)16-7-4-12-19-16/h1-12H

InChI Key

TVVNPEMAUBAFKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CO3

Synonyms

[4-(Furan-2-yl)phenyl](phenyl)methanone

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)phenyl(phenyl)methanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-benzoylphenylacetylene with a suitable catalyst can lead to the formation of the furan ring. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzoyl group onto the phenyl ring, followed by cyclization to form the furan ring .

Industrial Production Methods

Industrial production of 4-(Furan-2-yl)phenyl(phenyl)methanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)phenyl(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)phenyl(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the aromatic rings or the inclusion of heterocycles. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Diarylmethanones
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Physical Data Reference
4-(Furan-2-yl)phenyl(phenyl)methanone C₁₇H₁₂O₂ 256.28 Phenyl, 4-(furan-2-yl)phenyl Not explicitly reported -
furan-2-yl-(4-methylphenyl)methanone C₁₂H₁₀O₂ 186.21 4-Methylphenyl, furan-2-yl Safety data available (CAS 13365-62-3)
4-(Furan-2-carbonyl)piperazin-1-ylmethanone C₁₆H₁₄N₃O₅ 328.30 Piperazine, nitro group FT-IR C=O stretch at 1625 cm⁻¹
Bis(4-(5-(N-phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C2) C₂₈H₂₀N₆O₂S₂ 544.63 Thiadiazole, phenylamino groups Antimicrobial activity

Key Observations :

  • Electron Effects : The furan ring in the target compound is electron-rich, enhancing resonance stabilization of the carbonyl group compared to electron-withdrawing substituents (e.g., nitro in ). This may increase electrophilicity at the carbonyl carbon.
  • Lipophilicity: Methyl groups (e.g., in furan-2-yl-(4-methylphenyl)methanone ) enhance lipophilicity, whereas polar groups like piperazine or nitro reduce solubility in non-polar solvents .

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